Cas no 32726-14-0 (L-Cysteine, S-methyl-,S-oxide, [S(S)]-)

L-Cysteine, S-methyl-,S-oxide, [S(S)]- structure
32726-14-0 structure
Product Name:L-Cysteine, S-methyl-,S-oxide, [S(S)]-
CAS No:32726-14-0
MF:C4H9NO3S
MW:151.184159994125
CID:311752
PubChem ID:9578071
Update Time:2025-04-19

L-Cysteine, S-methyl-,S-oxide, [S(S)]- Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine, S-methyl-,S-oxide, [S(S)]-
    • LogP
    • L-Alanine, 3-(methylsulfinyl)-, (S)
    • (2R)-2-AMINO-3-[(S)-METHANESULFINYL]PROPANOIC ACID
    • EX-A7842Q
    • DTXSID70186401
    • L-Alanine,3-[(S)-methylsulfinyl]-(9ci)
    • (+)-S-Methyl-L-cysteine-S-oxide
    • NS00094774
    • L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)
    • Methiin
    • (2R)-2-amino-3-[(S)-methylsulfinyl]propanoic acid
    • 32726-14-0
    • (+)-S-Carboxymethyl-L-cysteine
    • EN300-7426890
    • Methiin (S-Methylcystein-sulfoxid)
    • L-Alanine, 3-[(S)-methylsulfinyl]-
    • DB-287874
    • Inchi: 1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9-/m0/s1
    • InChI Key: ZZLHPCSGGOGHFW-KTCWOMIQSA-N
    • SMILES: [S@](C)(C[C@@H](C(=O)O)N)=O

Computed Properties

  • Exact Mass: 151.03037
  • Monoisotopic Mass: 151.030314
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.6
  • XLogP3: -4.3

Experimental Properties

  • Density: 1.471
  • Boiling Point: 428.2°Cat760mmHg
  • Flash Point: 212.8°C
  • Refractive Index: 1.586
  • PSA: 80.39

L-Cysteine, S-methyl-,S-oxide, [S(S)]- Pricemore >>

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